molecular formula C4H3NO4 B2426043 2-Hydroxy-1,3-oxazole-5-carboxylic acid CAS No. 1407858-88-1

2-Hydroxy-1,3-oxazole-5-carboxylic acid

Cat. No. B2426043
CAS RN: 1407858-88-1
M. Wt: 129.071
InChI Key: JYNCBJSUVBTQPI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-oxazole-5-carboxylic acid is a chemical compound with the CAS Number: 1407858-88-1. It has a molecular weight of 129.07 and its IUPAC name is 2-hydroxyoxazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of oxazoles, including this compound, involves several methods. One method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3 .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated and alkylated using Pd(PPh3)4 as a catalyst . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .

Scientific Research Applications

Stability and Spectroscopic Properties

5-Hydroxyoxazole-4-carboxylic acid residues, closely related to 2-Hydroxy-1,3-oxazole-5-carboxylic acid, have been studied for their stability and spectroscopic properties. Research found that oxazoles with both 5-hydroxy and 4-carboxy substituents are unstable, undergoing hydrolytic ring opening and decarboxylation. This impacts our understanding of certain bacterial metabolites like precolibactins (Tirla, Wernke, & Herzon, 2021).

Synthesis Techniques

Efficient synthetic approaches to related oxazole compounds have been developed. For instance, a method for synthesizing 1,3-oxazolo[4,5-d]pyridazinones involves reacting 5-amino-4-hydroxy-3(2H)-pyridazinone with various carboxylic acid derivatives (Frolov, Lakner, Khvat, & Ivachtchenko, 2004). Additionally, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized for further transformations, highlighting the versatility of oxazole compounds (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Fluorescent Probes in Lipid Membranes

2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, similar in structure, are used as fluorescent probes in lipid membranes. Their distribution within membranes can inform on the physicochemical properties of these membranes (Posokhov & Kyrychenko, 2018).

Novel Syntheses and Applications

There's ongoing research into novel syntheses and applications of oxazole derivatives. For example, the synthesis of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives has been developed, demonstrating the potential for diverse applications in chemistry (Pil'o, Prokopenko, Brovarets, & Drach, 2010).

Safety and Hazards

The safety information for 2-Hydroxy-1,3-oxazole-5-carboxylic acid indicates that it is a potential hazard. The GHS pictogram GHS07 is associated with it, and the signal word is "Warning" .

Relevant Papers Several papers have been published on the synthesis and properties of oxazoles, including this compound . These papers discuss various methods of synthesis, chemical reactions, and properties of oxazoles. They provide valuable information for researchers interested in this field.

properties

IUPAC Name

2-oxo-3H-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCBJSUVBTQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-chlorooxazole-5-carboxylate (1.816 g, 10.34 mmol) was solubilised in MeCN (20 ml) and MeOH (20 ml). Sodium methoxide (9 ml, 25% solution in MeOH, 41.4 mmol) was added and the reaction mixture was heated at reflux overnight. The solvent was removed under reduced pressure and the crude product was dissolved in MeOH (20 ml) and 2M NaOH(aq) (20 ml) and stirred at RT overnight. The resulting mixture was acidified with 1M HCl and evaporated under reduced pressure. The residue was triturated with a minimal volume of 5M HCl and filtered. The solid was slurried with ice chips (approx. 10 ml), filtered, washed with water and dried under high vacuum to afford the title compound;
Quantity
1.816 g
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reactant
Reaction Step One
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9 mL
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (300 mg, 1.909 mmol) in THF (5 ml) was added LiOH.H2O (352 mg, 8.4 mmol) as a solution in water (5 ml). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure. To the residue was added 4M HCl in dioxane (6 ml, 24.0 mmol) and the solid was sonicated for ˜1 minute. The solvent was removed under reduced pressure to afford a yellow solid. The solid was redissolved in MeOH and concentrated under reduced pressure. The solid was dried in the vacuum oven to afford the title compound;
Quantity
300 mg
Type
reactant
Reaction Step One
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352 mg
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reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
5 mL
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solvent
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0 (± 1) mol
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6 mL
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Reaction Step Two
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Reaction Step Three

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